N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
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Overview
Description
N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a compound that belongs to the class of trifluoromethyl-containing heterocycles. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to shorten reaction times and improve yields in cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, known for its antidepressant properties.
Pexidartinib: Contains a trifluoromethyl group and is used in the treatment of certain cancers.
Uniqueness
N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is unique due to its specific structural features, including the cyclopenta[C]pyridin-7-amine core and the trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F3N2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
N-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine |
InChI |
InChI=1S/C10H11F3N2/c1-14-8-3-2-6-4-9(10(11,12)13)15-5-7(6)8/h4-5,8,14H,2-3H2,1H3 |
InChI Key |
ISMBPLRUFYSETG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=CC(=NC=C12)C(F)(F)F |
Origin of Product |
United States |
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